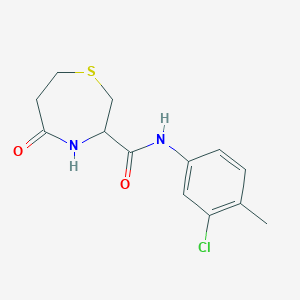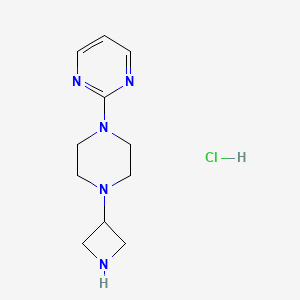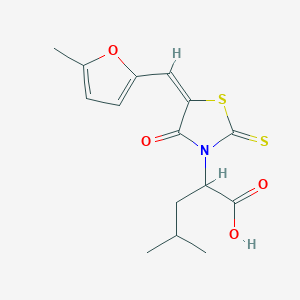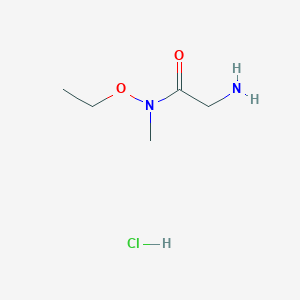
N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been shown to have potential applications in scientific research. This compound is synthesized using a multistep process and has been found to have a unique mechanism of action that makes it a promising tool for investigating various biochemical and physiological processes.
科学的研究の応用
Antimicrobial Activities
Compounds similar to N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide have demonstrated significant antimicrobial activities. A study by Desai et al. (2011) synthesized compounds that showed effectiveness against a range of bacteria and fungi, including Escherichia coli and Staphylococcus aureus, among others (Desai, Dodiya, & Shihora, 2011). Similarly, Babu, Pitchumani, and Ramesh (2013) reported the synthesis of derivatives that exhibited significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Anticancer Properties
Some derivatives of this compound have shown potential in cancer research. For example, Atta and Abdel‐Latif (2021) synthesized derivatives that displayed good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021). Additionally, Cai et al. (2016) reported that some compounds in this category achieved significant anticancer activity against multiple cell lines (Cai et al., 2016).
Microwave-Assisted Synthesis
A study by Raval, Naik, and Desai (2012) highlighted an environmentally benign microwave-assisted method for synthesizing similar compounds, demonstrating increased reaction rates and better yields (Raval, Naik, & Desai, 2012). This method is significant for its efficiency and reduced environmental impact.
Potential as HIV-1 Inhibitors
Tamazyan et al. (2007) found that certain compounds structurally related to this compound could serve as potential anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).
Synthesis and QSAR Studies
Desai et al. (2008) carried out synthesis and quantitative structure-activity relationship (QSAR) studies on derivatives, highlighting the importance of structural and physicochemical parameters in determining antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).
作用機序
Target of Action
Similar compounds, such as n-(3-chloro-4-methylphenyl)-2-methylpentanamide, have been applied to various plant species, indicating a potential role in plant physiology .
Mode of Action
It’s worth noting that related compounds, such as those in the phenylurea class of herbicides, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, preventing electron flow from q a to q b . This interrupts the photosynthetic electron transport chain, leading to the death of the plant .
Biochemical Pathways
Given the potential inhibition of photosynthesis mentioned above, it’s likely that the compound affects the light-dependent reactions of photosynthesis, disrupting the production of atp and nadph, essential molecules for the light-independent reactions (calvin cycle) of photosynthesis .
Result of Action
Based on the potential mode of action, the compound could lead to the disruption of photosynthesis, causing energy deprivation and eventually leading to the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the systemic acquired resistance (SAR) in plants, a potent innate immunity system, can be suppressed by abscisic acid (ABA), a hormone involved in responses to environmental stresses . Therefore, the presence of certain hormones or environmental stress conditions could potentially influence the action of N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJRUZHPEZMICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)


![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)



![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)


![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)